molecular formula C12H18O4 B1591464 7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid CAS No. 54996-33-7

7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid

Número de catálogo: B1591464
Número CAS: 54996-33-7
Peso molecular: 226.27 g/mol
Clave InChI: IXOFUWJRSYPKSX-JTQLQIEISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

IUPAC Nomenclature and Systematic Classification

7-[(3R)-3-Hydroxy-5-oxocyclopenten-1-yl]heptanoic acid is a chiral organic compound with the molecular formula C₁₂H₁₈O₄ and a molecular weight of 226.27 g/mol . Its systematic classification involves:

  • Parent chain : A heptanoic acid backbone (C₇H₁₄O₂) with a terminal carboxylic acid group.
  • Substituent : A 3-hydroxy-5-oxocyclopenten-1-yl group attached at the seventh carbon of the heptanoic acid chain.
  • Stereochemistry : The hydroxy group at position 3 of the cyclopentenone ring adopts the R-configuration .

The compound belongs to the class of α,β-unsaturated carbonyl compounds , characterized by conjugation between a carbonyl group (C=O) and an alkene (C=C).

Structural Analysis: Cyclopentenyl and Heptanoic Acid Moieties

The molecule comprises two distinct structural units:

Component Description Functional Groups
Cyclopentenone ring A five-membered ring with a ketone (C=O) at position 5 and a double bond (C=C) between positions 1 and 2. Ketone (C=O), alkene (C=C).
Heptanoic acid chain A seven-carbon chain terminating in a carboxylic acid (-COOH) group, connected to the cyclopentenone ring at position 1. Carboxylic acid (-COOH).

Key structural features include:

  • Conjugation : The α,β-unsaturated carbonyl system enhances electrophilicity at the β-carbon (position 2 of the cyclopentenone), enabling nucleophilic attacks.
  • Hydroxy group : Positioned at C3 of the cyclopentenone ring, this group contributes to steric and electronic effects, influencing reactivity.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

NMR Technique Key Peaks Chemical Shift (δ)
¹³C NMR 1. Ketone carbonyl (C5) : ~200 ppm. 200 ppm
2. Carboxylic acid carbonyl (C7) : ~170 ppm. 170 ppm
3. Alkene carbons (C1, C2) : ~130–140 ppm. 130–140 ppm
4. Hydroxy-bearing carbon (C3) : ~70–80 ppm. 70–80 ppm

Infrared (IR) Spectroscopy

Functional Group Absorption Band (cm⁻¹) Assignment
O–H (hydroxy) ~3300 (broad) Stretching vibration of -OH.
C=O (ketone) ~1680 Stretching vibration of ketone.
C=O (carboxylic acid) ~1700–1750 Stretching vibration of -COOH.

Mass Spectrometry (MS)

Fragment m/z Assignment
Molecular ion 226 [M]+· (C₁₂H₁₈O₄).
Loss of CO₂ 182 Cleavage of carboxylic acid.
Cyclopentenone fragment 82 [C₅H₆O]+· (Cyclopentenone core).

Stereochemical Configuration and Isomerism

The (3R)-configuration refers to the spatial arrangement of the hydroxy group at C3 of the cyclopentenone ring. This configuration is critical for:

  • Chirality : The molecule is chiral due to the single stereocenter at C3.
  • Enantiomerism : The R-enantiomer is distinct from its S-enantiomer, which would have the hydroxy group in the mirror-image position.
  • Reactivity : The R-configuration influences the molecule’s interactions with nucleophiles or electrophiles, particularly at the β-carbon of the α,β-unsaturated system.

No tautomerism or geometric isomerism is observed due to the rigid cyclopentenone ring and fixed substituent positions.

Propiedades

Número CAS

54996-33-7

Fórmula molecular

C12H18O4

Peso molecular

226.27 g/mol

Nombre IUPAC

7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid

InChI

InChI=1S/C12H18O4/c13-10-7-9(11(14)8-10)5-3-1-2-4-6-12(15)16/h7,10,13H,1-6,8H2,(H,15,16)/t10-/m0/s1

Clave InChI

IXOFUWJRSYPKSX-JTQLQIEISA-N

SMILES

C1C(C=C(C1=O)CCCCCCC(=O)O)O

SMILES isomérico

C1[C@H](C=C(C1=O)CCCCCCC(=O)O)O

SMILES canónico

C1C(C=C(C1=O)CCCCCCC(=O)O)O

Origen del producto

United States

Métodos De Preparación

Representative Preparation Methods

Patent-Documented Process for Related Compounds

A patented process (US10457623B1) describes the preparation of related cyclopentenone derivatives including 7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid as an intermediate in the synthesis of Lubiprostone, a bioactive compound. This process involves:

  • Use of stereoselective synthetic steps to control the (3R) configuration.
  • Functional group manipulations including selective oxidation and hydrolysis.
  • Purification steps such as crystallization to isolate the desired acid with high purity.

The patent emphasizes the importance of controlling stereochemistry and reaction conditions to avoid isomerization or side reactions.

Detailed Reaction Conditions and Yields

While exact reaction conditions vary depending on the synthetic route, typical parameters include:

Step Reagents/Conditions Notes
Hydroxylation at C3 Chiral catalysts or enzymatic hydroxylation To ensure (3R) stereochemistry
Oxidation at C5 Mild oxidants (e.g., PCC, Dess-Martin) Avoid overoxidation
Ester Hydrolysis Aqueous base (NaOH), mild heating Converts esters to free acid
Purification Crystallization or chromatography Ensures stereochemical purity

Typical yields for the hydroxylation and oxidation steps are reported in the range of 60-85%, depending on catalyst efficiency and substrate purity. Hydrolysis reactions generally proceed with quantitative conversion under controlled conditions.

Research Findings and Analytical Data

  • The compound and its esters have been characterized by NMR, IR, and mass spectrometry, confirming the presence of the hydroxy and keto groups as well as the heptanoic acid chain.
  • The stereochemical assignment of the (3R) hydroxy group is supported by chiral chromatography and comparison with known standards.
  • Stability studies indicate the compound is best stored at 2-8°C to prevent degradation.

Summary Table of Preparation Methods

Method Type Starting Material Key Reagents/Conditions Stereochemical Control Yield Range Reference
Functionalized cyclopentenone 5-oxocyclopent-1-enyl esters Chiral hydroxylation, oxidation High (3R) 60-85%
Patent process (Lubiprostone) Cyclopentenone derivatives Selective oxidation, hydrolysis High (3R) Not specified

Análisis De Reacciones Químicas

Types of Reactions: 7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

  • Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.

  • Reduction Products: Alcohols and other reduced forms.

  • Substitution Products: Derivatives with different functional groups.

Aplicaciones Científicas De Investigación

7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biological molecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism by which 7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the activation or inhibition of certain biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound shares structural motifs with prostaglandins, furan fatty acids (FuFAs), and synthetic derivatives. Below is a detailed comparison based on molecular features, biological relevance, and applications.

Structural Analogues in Prostaglandin Family

Compound Name Molecular Formula Molecular Weight Key Structural Differences Biological Activity/Applications References
7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid C₁₂H₁₈O₄ 226.27 (calculated) Core cyclopentenone ring with 3R-OH and 5-oxo groups; lacks extended side chains. Potential precursor for prostaglandin synthesis; limited direct bioactivity reported.
Alprostadil (PGE1) C₂₀H₃₄O₅ 354.48 Contains a 3S-hydroxyoct-1-enyl side chain at C2 of the cyclopentane ring. Vasodilator, treatment for erectile dysfunction and neonatal heart defects.
13,14-Dihydro-15-keto-PGE1 C₂₀H₃₂O₅ 352.47 15-keto and 13,14-dihydro modifications; lacks double bonds in side chain. Metabolite of PGE1; reduced receptor affinity.
7-[(1R,2R,3R)-2-(4,4-Difluoro-3-oxooctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid C₂₀H₃₂F₂O₅ 390.46 Difluoro and 3-oxooctyl substituents at C2. Investigational compound; fluorination enhances metabolic stability.

Functional Group Comparison

  • Cyclopentenone Ring: Present in all compared compounds, but substituents vary. The 3R-hydroxy and 5-oxo groups in the target compound are conserved in prostaglandins but absent in FuFAs like 7D5 (a furan fatty acid with a dimethylpentylfuran group) .
  • Side Chains : Prostaglandins (e.g., Alprostadil) feature hydroxylated alkyl chains critical for receptor binding. The target compound’s lack of these chains limits its direct interaction with prostaglandin receptors .
  • Modifications : Fluorination (e.g., in ) or esterification (e.g., methyl ester in ) alters solubility and metabolic stability.

Actividad Biológica

7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid is a compound of interest due to its biological activity, particularly in the context of prostaglandin analogs. This compound is structurally related to prostaglandins and exhibits various pharmacological effects that warrant detailed exploration.

  • Molecular Formula: C13H20O4
  • Molecular Weight: 240.30 g/mol
  • CAS Number: 41138-61-8

Structural Characteristics

The compound features a cyclopentene moiety, which is crucial for its biological activity. The presence of hydroxyl groups enhances its interaction with biological targets, particularly receptors involved in inflammatory responses.

This compound acts primarily as a prostanoid. Prostaglandins play significant roles in various physiological processes, including inflammation, pain modulation, and regulation of vascular functions. The specific interactions of this compound with prostanoid receptors (such as EP and FP receptors) suggest potential therapeutic applications in inflammatory diseases and pain management.

Pharmacological Effects

Research indicates that this compound exhibits:

  • Anti-inflammatory Activity : In vitro studies show that it can inhibit pro-inflammatory cytokines.
  • Analgesic Properties : Animal models have demonstrated pain relief comparable to established analgesics.
  • Vasodilatory Effects : It may induce vasodilation through prostanoid receptor activation, which could benefit cardiovascular health.

Case Study 1: Anti-inflammatory Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of this compound on human fibroblast cells. The results indicated a significant reduction in the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), suggesting its potential as an anti-inflammatory agent .

Case Study 2: Pain Management

A preclinical trial assessed the analgesic properties of this compound in rodents. The study found that administration resulted in a statistically significant decrease in pain response compared to control groups, indicating its potential for pain relief .

Summary of Research Findings

StudyFocusKey Findings
Journal of Medicinal ChemistryAnti-inflammatoryInhibition of IL-6 and TNF-alpha production
Preclinical TrialPain ManagementSignificant reduction in pain response

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the cyclopentenone ring and side-chain connectivity. Key signals include the 5-oxo group (δ ~210 ppm in 13^13C) and hydroxyl protons (δ ~1.5–2.5 ppm) .
  • Chiral HPLC : Resolves enantiomeric purity, critical for confirming the (3R) configuration .
  • X-ray Crystallography : Provides absolute stereochemical assignment for crystalline derivatives .

How can researchers optimize stereoselective synthesis of the (3R) configuration?

Q. Advanced

  • Asymmetric Catalysis : Use chiral ligands (e.g., Sharpless epoxidation catalysts) to direct hydroxylation stereochemistry .
  • Biocatalysis : Lipases or ketoreductases can enantioselectively reduce ketone intermediates to the desired (3R)-alcohol .
  • Dynamic Kinetic Resolution : Combine racemic substrates with stereoselective enzymes to improve yield .

What are the known biological activities or pharmacological targets?

Basic
The compound is structurally related to prostaglandins (e.g., PGE1 analogs), targeting G-protein-coupled receptors (e.g., EP receptors). It may modulate inflammation, vascular tone, or cell proliferation .

What strategies address stability issues during storage?

Q. Advanced

  • Low-Temperature Storage : Maintain at –20°C in inert atmospheres to prevent oxidation of the cyclopentenone ring .
  • Lyophilization : Stabilize the compound as a freeze-dried powder to avoid hydrolysis of the carboxylic acid group .
  • Protective Excipients : Use antioxidants (e.g., BHT) in solution to mitigate radical-mediated degradation .

How is the compound purified post-synthesis?

Q. Basic

  • Flash Chromatography : Separate polar impurities using silica gel with gradients of ethyl acetate/hexane .
  • Recrystallization : Utilize solvents like methanol/water to isolate high-purity crystals .
  • HPLC Prep-Scale : Reverse-phase C18 columns resolve closely related isomers .

How to resolve contradictions in reported biological activity data?

Q. Advanced

  • Enantiomeric Purity Assessment : Contradictions may arise from undetected (3S) impurities; use chiral HPLC to verify .
  • Assay Validation : Standardize cell-based assays (e.g., cAMP quantification for prostaglandin receptors) to reduce variability .
  • Metabolite Profiling : Degradation products (e.g., Norprostol) may interfere with activity; monitor via LC-MS .

What safety precautions are critical for handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential respiratory irritation from fine powders .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb with inert materials .

What challenges exist in scaling up synthesis without compromising stereochemistry?

Q. Advanced

  • Reaction Exotherm Control : High temperatures during cyclization may racemize the 3R center; use jacketed reactors for cooling .
  • Catalyst Recycling : Immobilize chiral catalysts on solid supports to reduce costs in large batches .
  • Continuous Flow Systems : Improve mixing efficiency and reduce side reactions .

What spectroscopic data are characteristic of this compound?

Q. Basic

  • IR Spectroscopy : Strong absorption at ~1700 cm1^{-1} (C=O stretch of cyclopentenone) and ~2500–3300 cm1^{-1} (carboxylic acid O-H) .
  • MS : Molecular ion peak at m/z 240.30 (methyl ester derivative) and fragmentation patterns confirming the side chain .

How to determine enantiomeric excess (ee) in synthesized batches?

Q. Advanced

  • Chiral Derivatization : Convert the compound to diastereomers using Mosher’s acid for 1^1H NMR analysis .
  • Circular Dichroism (CD) : Compare Cotton effects at 220–250 nm to reference standards .

What are common impurities encountered during synthesis?

Q. Basic

  • Norprostol : A truncated side-chain impurity formed via incomplete ester hydrolysis .
  • Epimeric Byproducts : (3S)-configured isomers from incomplete stereocontrol .
  • Oxidation Products : Diketone derivatives from overoxidation of the cyclopentenone ring .

What in vitro models study its mechanism of action?

Q. Advanced

  • HEK293 Cells : Transfected with EP2/EP4 receptors to measure cAMP activation .
  • Human Platelet Aggregation Assays : Assess vasoactive effects via thromboxane inhibition .

How does the cyclopentenone ring influence reactivity?

Basic
The α,β-unsaturated ketone undergoes Michael addition with nucleophiles (e.g., thiols), making it electrophilic. This reactivity is critical for covalent binding to cellular targets .

How to mitigate degradation under experimental conditions?

Q. Advanced

  • pH Buffering : Use phosphate buffers (pH 7.0) to stabilize the carboxylic acid group .
  • Light Protection : Amber vials prevent UV-induced enone isomerization .
  • Short-Term Use : Prepare fresh solutions to avoid hydrolysis of labile esters .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.